molecular formula C7H11NO3 B14118840 N-(Cyclopropanecarbonyl)-L-alanine CAS No. 604790-79-6

N-(Cyclopropanecarbonyl)-L-alanine

Katalognummer: B14118840
CAS-Nummer: 604790-79-6
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: UGLFYEZZYIHEJU-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Cyclopropanecarbonyl)-L-alanine is an organic compound that features a cyclopropane ring attached to the carbonyl group of L-alanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropanecarbonyl)-L-alanine typically involves the reaction of cyclopropanecarboxylic acid with L-alanine. One common method is the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen as the oxidant . This process can be followed by the formation of amides, esters, and acid chlorides from cyclopropanecarboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while being cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Cyclopropanecarbonyl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

N-(Cyclopropanecarbonyl)-L-alanine has several scientific research applications:

Wirkmechanismus

The mechanism by which N-(Cyclopropanecarbonyl)-L-alanine exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropane ring can induce strain in the molecule, making it more reactive in certain chemical environments. This reactivity can be harnessed in various biochemical pathways, potentially leading to the formation of bioactive compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(Cyclopropanecarbonyl)-L-alanine include other cyclopropane-containing amino acids and derivatives. Examples include cyclopropylamine and cyclopropanecarboxylic acid derivatives .

Uniqueness

What sets this compound apart from similar compounds is its specific combination of the cyclopropane ring with L-alanine. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

604790-79-6

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

(2S)-2-(cyclopropanecarbonylamino)propanoic acid

InChI

InChI=1S/C7H11NO3/c1-4(7(10)11)8-6(9)5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1

InChI-Schlüssel

UGLFYEZZYIHEJU-BYPYZUCNSA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)C1CC1

Kanonische SMILES

CC(C(=O)O)NC(=O)C1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.